molecular formula C32H36N4O5S B2593979 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 689760-84-7

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2593979
CAS No.: 689760-84-7
M. Wt: 588.72
InChI Key: DABQTBFSZGDOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide features a quinazolinone core substituted with a morpholine ring at position 6, a 3,4-dimethoxyphenyl ethyl group at position 3, and a sulfanyl-linked acetamide group terminating in a 4-ethylphenyl moiety.

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O5S/c1-4-22-5-8-24(9-6-22)33-30(37)21-42-32-34-27-11-10-25(35-15-17-41-18-16-35)20-26(27)31(38)36(32)14-13-23-7-12-28(39-2)29(19-23)40-3/h5-12,19-20H,4,13-18,21H2,1-3H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABQTBFSZGDOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a morpholine moiety.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, using a dimethoxybenzene derivative and an appropriate alkylating agent.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazolinone derivative with a thiol compound under mild conditions.

    Final Acylation Step: The final step involves the acylation of the intermediate compound with 4-ethylphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the morpholine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazolinone derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core and the morpholine ring are key structural features that enable the compound to bind to these targets, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Quinazolinone Derivatives
  • Target Compound: Quinazolinone core with sulfanyl bridge to acetamide.
  • CAS 763114-88-1 (): Shares the 4-oxo-3,4-dihydroquinazolin-2-yl sulfanyl group but differs in substituents:
    • Position 3: 4-Chlorophenyl (electron-withdrawing) vs. 3,4-dimethoxyphenyl ethyl (electron-donating).
    • Acetamide tail: Attached to 2-ethyl-6-methylphenyl vs. 4-ethylphenyl.
    • Impact : Chloro substituents may improve metabolic stability but reduce solubility compared to methoxy groups. Steric effects from the 2-ethyl-6-methylphenyl group could hinder receptor binding .
Morpholine-Containing Derivatives
  • 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives (): Core: 2-Oxomorpholin-3-yl instead of morpholin-4-yl. Substituents: 4-Isopropylphenyl vs. 4-ethylphenyl. The isopropyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Triazole Derivatives
  • Triazole Core Compounds (): Core: 1,2,4-Triazole ring instead of quinazolinone. Substituents: Varied aryl groups (e.g., 4-propoxyphenyl). Propoxy groups may enhance bioavailability through increased lipophilicity .

Spectroscopic and Analytical Data

  • NMR Analysis (): Chemical shift disparities in regions A (δ 29–36) and B (δ 39–44) highlight substituent effects. For example, the 3,4-dimethoxyphenyl group in the target compound would upfield-shift aromatic protons compared to chloro-substituted analogs .
  • IR and MS (): Key functional groups (C≡N, C=O) and molecular ion peaks (e.g., m/z 357 for compound 13a) provide benchmarks for verifying the target compound’s purity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Reported Bioactivity References
Target Compound Quinazolinone 3,4-Dimethoxyphenyl ethyl, morpholine ~600 (estimated) Potential kinase inhibition
CAS 763114-88-1 Quinazolinone 4-Chlorophenyl, 2-ethyl-6-methylphenyl 464.0 Unreported
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 2-Oxomorpholine Acetyl, isopropylphenyl 347 (M+H) Unreported
Triazole Derivatives (e.g., 606958-10-5) 1,2,4-Triazole Nitrobenzylidene, propoxyphenyl ~400 (estimated) Antimicrobial

Biological Activity

The compound 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a quinazolinone core, a morpholine ring, and multiple methoxy groups, which contribute to its unique chemical properties and biological effects.

The molecular formula of this compound is C31H34N4O6SC_{31}H_{34}N_{4}O_{6}S, with a molecular weight of approximately 570.7 g/mol. Its structural complexity allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The structural components enable binding to these targets, which may inhibit or modulate their activity. Key pathways potentially affected include:

  • Signal Transduction : Modulating pathways that control cellular responses.
  • Gene Expression : Influencing transcription factors that regulate gene activity.
  • Metabolic Processes : Interfering with metabolic enzymes involved in critical biochemical pathways.

Antitumor Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant antitumor properties. For example, studies have shown that certain quinazolinone analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (Al-Suwaidan et al., 2016; Mohamed et al., 2016). The presence of the morpholine ring and methoxy groups may enhance these effects by improving solubility and bioavailability.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that quinazolinone derivatives possess antibacterial and antifungal activities (Pandey et al., 2009; Al-Khuzaie & Al-Majidi, 2015). The thioether linkage in the structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Anticonvulsant Effects

Another area of interest is the anticonvulsant activity exhibited by similar quinazolinone derivatives. Research has shown promising results in reducing seizure frequency in animal models (El-Azab et al., 2013). The mechanism may involve modulation of neurotransmitter systems or ion channels.

Case Studies

StudyFindings
Al-Suwaidan et al. (2016)Demonstrated significant antitumor activity in breast cancer cell lines using quinazolinone derivatives.
Pandey et al. (2009)Reported antibacterial activity against Gram-positive and Gram-negative bacteria.
El-Azab et al. (2013)Showed anticonvulsant effects in rodent models, suggesting potential for therapeutic use in epilepsy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.